molecular formula C18H18FN3OS B2646697 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide CAS No. 2034357-23-6

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide

Cat. No. B2646697
CAS RN: 2034357-23-6
M. Wt: 343.42
InChI Key: LVKSPHNYLQLXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including boron-based coupling reactions. Notably, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (also known as HBpin or Pinacolborane ) plays a crucial role in its preparation. This boronic acid derivative serves as a versatile reagent for borylation reactions, enabling the introduction of boron-containing functional groups into organic molecules . The specific synthetic route leading to Compound X would require further investigation.


Chemical Reactions Analysis

  • Borylation Reactions : Utilizing boron-based reagents like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, Compound X can undergo C-H borylation, forming pinacol benzyl boronate .
  • Aryl Boronate Formation : Coupling with aryl iodides using copper catalysts yields aryl boronates .
  • Asymmetric Hydroboration : Compound X may participate in asymmetric hydroboration reactions, yielding chiral allenyl boronates .

Future Directions

: Sigma-Aldrich. “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.” Link

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-12-17(14-7-10-24-11-14)13(2)22(21-12)9-8-20-18(23)15-5-3-4-6-16(15)19/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKSPHNYLQLXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2F)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.